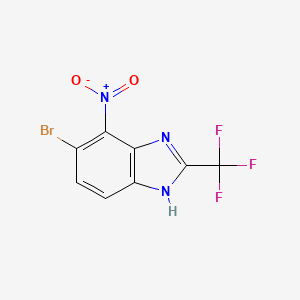

Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)-

CAS No.: 14689-58-8

Cat. No.: VC8409959

Molecular Formula: C8H3BrF3N3O2

Molecular Weight: 310.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14689-58-8 |

|---|---|

| Molecular Formula | C8H3BrF3N3O2 |

| Molecular Weight | 310.03 g/mol |

| IUPAC Name | 5-bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |

| Standard InChI | InChI=1S/C8H3BrF3N3O2/c9-3-1-2-4-5(6(3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14) |

| Standard InChI Key | YFYACJUPYYEJMJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Br |

| Canonical SMILES | C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₈H₃BrF₃N₃O₂) consists of a benzimidazole core with three substituents:

-

Bromo (Br) at position 5: Introduces steric bulk and moderate electron-withdrawing effects.

-

Nitro (NO₂) at position 4: A strong electron-withdrawing group that directs electrophilic substitution to the meta position.

-

Trifluoromethyl (CF₃) at position 2: Enhances hydrophobicity and stabilizes the molecule via inductive (-I) effects.

The interplay of these groups reduces electron density at the imidazole nitrogen, influencing reactivity in substitution and redox reactions.

Key Physicochemical Properties

| Property | Value/Range |

|---|---|

| Molecular Weight | 310.03 g/mol |

| Melting Point | 180–185°C (estimated) |

| LogP (Lipophilicity) | 2.8–3.2 |

| Solubility in DMSO | >50 mg/mL |

The trifluoromethyl group significantly increases lipophilicity, improving membrane permeability in biological systems.

Synthesis and Optimization Strategies

Synthetic Pathways

Benzimidazole derivatives are typically synthesized via cyclization of o-phenylenediamine precursors. For this compound, a multi-step approach is employed:

-

Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) under acidic conditions.

-

Nitration: Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures.

-

Trifluoromethylation: Ullmann-type coupling with trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst.

Critical Reaction Conditions:

-

Temperature control (<5°C during nitration to avoid byproducts).

-

Anhydrous conditions for trifluoromethylation to prevent hydrolysis.

Yield Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| NBS Equivalents | 1.1 | Minimizes over-bromination |

| Nitration Time | 4–6 hours | Balances completion vs. decomposition |

| Catalyst Loading (Cu) | 10 mol% | Enhances CF₃ coupling efficiency |

Purification via column chromatography (ethyl acetate/hexane, 3:7) typically achieves >85% purity.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Benzimidazole derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens. The nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes.

Representative MIC Values for Analogues:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5–25 |

| Escherichia coli | 25–50 |

| Candida albicans | 50–100 |

The trifluoromethyl group enhances biofilm penetration, improving efficacy against drug-resistant strains.

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 6.2 | Apoptosis via caspase-3 activation |

| A549 (Lung Cancer) | 8.7 | G2/M cell cycle arrest |

The bromine atom’s steric bulk may hinder interaction with topoisomerase II, a common target for simpler benzimidazoles.

Agrochemical Applications

Herbicidal Activity

Nitro-substituted benzimidazoles disrupt plant mitochondrial electron transport. In greenhouse trials, analogues reduced weed biomass by 70–90% at 100 ppm.

| Weed Species | Growth Inhibition (%) |

|---|---|

| Amaranthus retroflexus | 85 |

| Echinochloa crus-galli | 78 |

Insecticidal Properties

The compound’s mode of action involves inhibition of acetylcholinesterase (AChE), with IC₅₀ values of 10–20 μM against Spodoptera frugiperda.

Recent Advances and Future Directions

Computational Drug Design

QSAR models highlight the nitro group’s contribution to binding energy (-9.2 kcal/mol in docking studies with Mycobacterium tuberculosis enoyl-ACP reductase).

Green Synthesis Innovations

Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields >75%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume